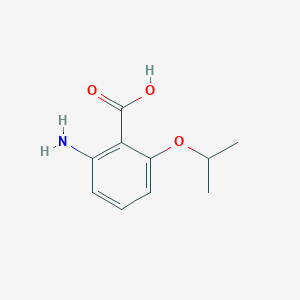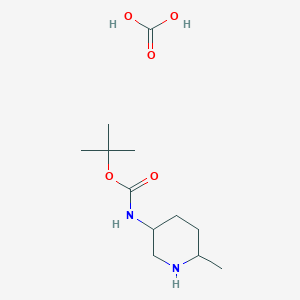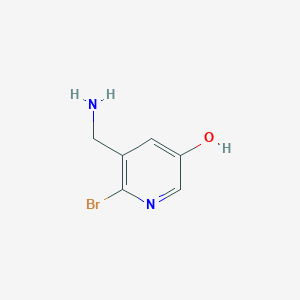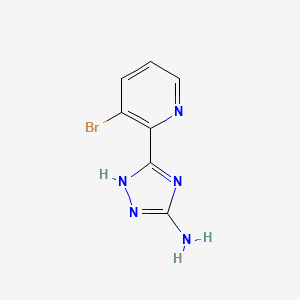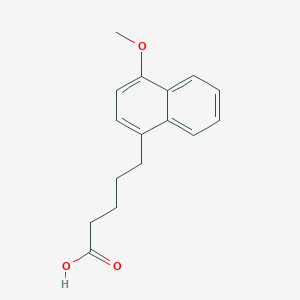
5-(4-Methoxy-1-naphthyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-1-naphthyl)pentanoic Acid is an organic compound with the molecular formula C16H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-naphthol.
Alkylation: The naphthol undergoes alkylation with a suitable alkyl halide to introduce the pentanoic acid chain.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 5-(4-Hydroxy-1-naphthyl)pentanoic Acid.
Reduction: 5-(4-Methoxy-1-naphthyl)pentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-(4-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxy-phenyl)pentanoic Acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
5-(4-Hydroxy-1-naphthyl)pentanoic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxy-1-naphthyl)pentanoic Acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
5-(4-methoxynaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-15-11-10-12(6-2-5-9-16(17)18)13-7-3-4-8-14(13)15/h3-4,7-8,10-11H,2,5-6,9H2,1H3,(H,17,18) |
Clé InChI |
WSRGKEYWXKCJHW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
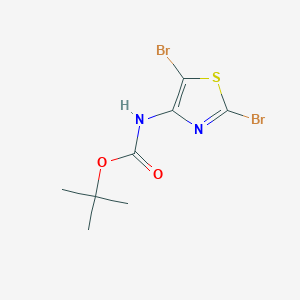
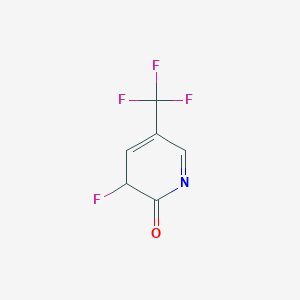
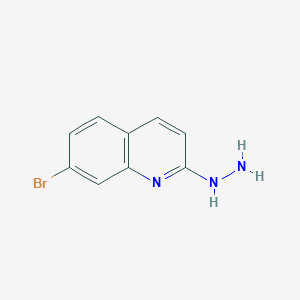
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
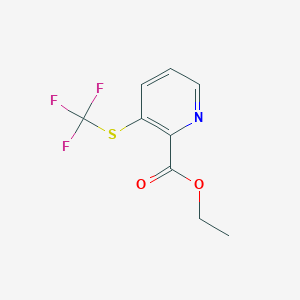
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
